molecular formula C20H19N3O4 B3022222 4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 1142210-25-0

4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B3022222
CAS No.: 1142210-25-0
M. Wt: 365.4 g/mol
InChI Key: MBKINFVRLFWZGN-UHFFFAOYSA-N
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Description

4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 1,3,4-oxadiazolines, including derivatives similar to the compound , show significant biological activities, such as antibacterial and antifungal effects. New 1,3,4-oxadiazoline derivatives have been synthesized and characterized, providing insights into their potential applications in medicinal chemistry (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006).

Chemistry and Reactivity

  • Research on amino acid thionoester derivatives reveals changes in reaction courses involving heterocyclic-2-carboxylic acid hydrazides, leading to the formation of compounds like 1,2,4-triazole and 1,3,4-oxadiazole products. This suggests potential synthetic routes and chemical behaviors relevant to the compound of interest (J. Sikorski, D. A. Mischke, & B. J. Schulte, 1987).

Applications in Material Science

Antimicrobial Activity

  • Synthesis and testing of new 1,3,4-oxadiazoles have demonstrated significant antimicrobial activity against various microorganisms. This suggests the potential use of such compounds in developing new antimicrobial agents (U. Laddi & S. R. Desai, 2016).

Corrosion Inhibition

  • Studies on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments reveal their potential as corrosion inhibitors. This application is crucial in industrial settings for protecting metal surfaces (P. Ammal, M. Prajila, & A. Joseph, 2018).

Anticancer Properties

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

4-[3-[2-[methyl-(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-3-5-15(6-4-13)19(24)23(2)12-11-17-21-18(27-22-17)14-7-9-16(10-8-14)20(25)26/h3-10H,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKINFVRLFWZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CCC2=NOC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132170
Record name Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-25-0
Record name Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 2
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 3
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 4
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid

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